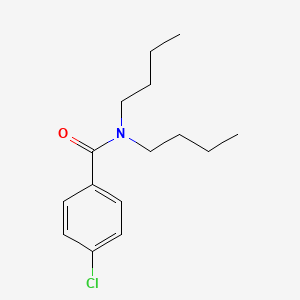![molecular formula C9H16O5 B3844970 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide CAS No. 5349-06-4](/img/structure/B3844970.png)
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide
Overview
Description
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the amide groups and potentially leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in electron transfer processes, influencing the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a thiourea linkage instead of an amide.
2-chloro-4-(trifluoromethyl)aniline: A simpler compound with similar functional groups but lacking the dicarboxamide structure.
Uniqueness
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its combination of chloro, trifluoromethyl, and amide groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties.
Properties
CAS No. |
5349-06-4 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine |
InChI |
InChI=1S/C9H16O5/c1-6-8(10-2)9-7(13-5-12-6)3-11-4-14-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
JBSCGVFHCLNOQT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
CC1C(C2C(COCO2)OCO1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate](/img/structure/B3844889.png)
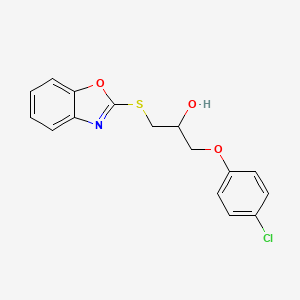
![3-[1-[2-(3-chlorophenyl)acetyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B3844910.png)
![(E)-3-(2-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3844911.png)
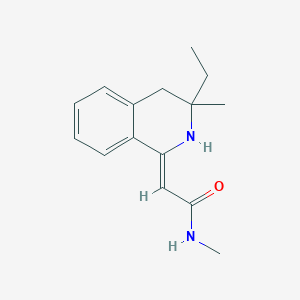
![N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-chlorobenzamide](/img/structure/B3844922.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)
![2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B3844935.png)
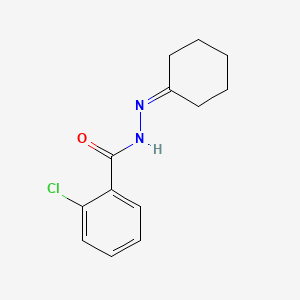
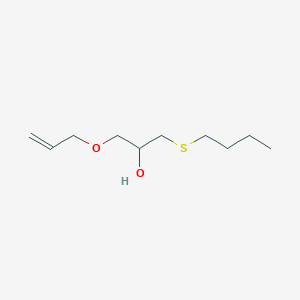
![2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844979.png)

![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
